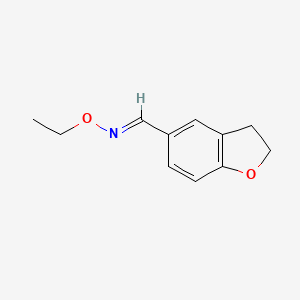

(E)-1-(2,3-Dihydro-1-benzofuran-5-yl)-N-ethoxymethanimine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-1-(2,3-Dihydro-1-benzofuran-5-yl)-N-ethoxymethanimine , also known by its chemical formula C₁₀H₁₁NO₂ , is a compound with intriguing structural features. It belongs to the class of organic compounds known as benzofurans , characterized by a fused benzene and furan ring system. The compound’s systematic name reflects its geometric configuration around the double bond (E-isomer) and the presence of an ethoxymethanimine group.

Synthesis Analysis

The synthesis of this compound involves intricate steps, which may vary depending on the specific research context. Researchers have explored various synthetic routes, including condensation reactions between appropriate precursors. Detailed experimental procedures and reaction conditions are documented in relevant literature1.

Molecular Structure Analysis

The molecular structure of (E)-1-(2,3-Dihydro-1-benzofuran-5-yl)-N-ethoxymethanimine reveals the following key features:

- A benzofuran core, consisting of a benzene ring fused with a furan ring.

- An ethoxymethanimine group attached to the benzofuran ring.

- The E-configuration around the central double bond.

Chemical Reactions Analysis

The compound’s reactivity profile is essential for understanding its behavior. Researchers have investigated its reactions with various reagents, such as acids, bases, and nucleophiles. Notably, the presence of the ethoxymethanimine moiety suggests potential condensation reactions , hydrolysis , and oxidation pathways.

Physical And Chemical Properties Analysis

Physical Properties :

- Melting Point : Varies based on crystalline form.

- Solubility : Soluble in organic solvents (e.g., dichloromethane, ethanol).

- Color : Typically pale yellow or white.

Chemical Properties :

- Reactivity : Sensitive to acidic and basic conditions.

- Stability : May undergo hydrolysis under certain circumstances.

Wissenschaftliche Forschungsanwendungen

Novel Anticholinesterases and Alzheimer's Disease

Anticholinesterase Activity

Compounds based on benzofuran skeletons, including variations similar to "(E)-1-(2,3-Dihydro-1-benzofuran-5-yl)-N-ethoxymethanimine," have been synthesized and shown potent anticholinesterase activity. These compounds were tested against human enzymes and exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in Alzheimer's disease pathology. Specific compounds demonstrated remarkable selectivity between AChE and BChE, suggesting their potential utility in designing drugs for Alzheimer's disease and related neurodegenerative disorders (Luo et al., 2005).

Anti-HIV Activity

Benzofuran Derivatives as Anti-HIV Agents

New benzofuran derivatives were synthesized and evaluated for their anti-HIV activity. These compounds showed the ability to inhibit HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations, highlighting their potential as novel anti-HIV agents (Mubarak et al., 2007).

Anticancer Potential

Cytotoxic Neolignans from Traditional Medicine

Research into compounds derived from Daphniphyllum macropodum Miq revealed neolignans with significant cytotoxic activity against lung cancer cell lines. These findings suggest the potential of benzofuran derivatives in cancer therapy, particularly through mechanisms inducing apoptosis via the mitochondrial pathway (Ma et al., 2017).

Anti-Inflammatory and Analgesic Agents

Benzofuran-Based Compounds as COX Inhibitors

Novel benzofuran compounds were synthesized and assessed for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. Certain derivatives showed high COX-2 selectivity and significant anti-inflammatory and analgesic effects, comparable to standard drugs like sodium diclofenac. These findings open avenues for developing new anti-inflammatory and analgesic drugs based on benzofuran scaffolds (Abu‐Hashem et al., 2020).

Antimicrobial and Antioxidant Properties

Functionalized Pyrazole Scaffolds

A series of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds was synthesized, exhibiting a range of antimicrobial and antioxidant activities. Some analogues showed excellent antimicrobial activity, while others displayed dominant antioxidant efficacy compared to standard antioxidants like BHA (Rangaswamy et al., 2017).

Safety And Hazards

As with any chemical compound, safety precautions are crucial:

- Toxicity : Limited data exist on its toxicity, so handle with care.

- Flammability : Evaluate its flammability risk.

- Protective Measures : Use appropriate personal protective equipment (PPE) during handling.

Zukünftige Richtungen

- Biological Studies : Investigate its potential as a drug lead or bioactive compound.

- Synthetic Optimization : Explore more efficient synthetic routes.

- Computational Modeling : Predict its properties and interactions using computational methods.

Eigenschaften

IUPAC Name |

(E)-1-(2,3-dihydro-1-benzofuran-5-yl)-N-ethoxymethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-12-8-9-3-4-11-10(7-9)5-6-13-11/h3-4,7-8H,2,5-6H2,1H3/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCZNSMZRTWQHA-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=CC1=CC2=C(C=C1)OCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C/C1=CC2=C(C=C1)OCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(2,3-Dihydro-1-benzofuran-5-yl)-N-ethoxymethanimine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2706120.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2706121.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide](/img/structure/B2706123.png)

![2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2706127.png)

![methyl 5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2706129.png)

![2-Chloro-1-(6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2706138.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2706141.png)